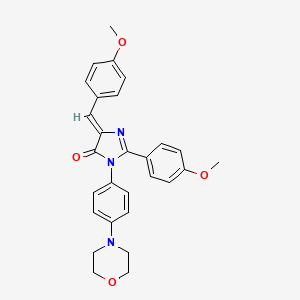
Disodium 3,3'-((6-(4-chlorophenyl)-1,3,5-triazine-2,4-diyl)bis((3-hydroxy-2,1-phenylene)oxy))bispropanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 3,3’-[[6-(4-chlorophenyl)-1,3,5-triazine-2,4-diyl]bis[(3-hydroxy-2,1-phenylene)oxy]]bispropanesulfonate is a complex organic compound known for its unique chemical structure and properties. It is primarily used in various industrial applications, including as a colorant in cosmetic products . The compound’s structure features a triazine ring substituted with a chlorophenyl group and linked to two phenyleneoxy groups, each further connected to a propanesulfonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 3,3’-[[6-(4-chlorophenyl)-1,3,5-triazine-2,4-diyl]bis[(3-hydroxy-2,1-phenylene)oxy]]bispropanesulfonate involves multiple steps, starting with the formation of the triazine ring. The triazine ring is typically synthesized through a cyclization reaction involving cyanuric chloride and an amine derivative. The chlorophenyl group is introduced via a substitution reaction, followed by the attachment of the phenyleneoxy groups through etherification reactions. Finally, the propanesulfonate groups are added via sulfonation reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the triazine ring and prevent side reactions. The final product is purified using crystallization and filtration techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Disodium 3,3’-[[6-(4-chlorophenyl)-1,3,5-triazine-2,4-diyl]bis[(3-hydroxy-2,1-phenylene)oxy]]bispropanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonate derivatives.
Reduction: Reduction reactions can modify the triazine ring or the chlorophenyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various sulfonate derivatives, reduced triazine compounds, and substituted chlorophenyl derivatives .
Scientific Research Applications
Disodium 3,3’-[[6-(4-chlorophenyl)-1,3,5-triazine-2,4-diyl]bis[(3-hydroxy-2,1-phenylene)oxy]]bispropanesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a marker in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized as a colorant in cosmetic products and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Disodium 3,3’-[[6-(4-chlorophenyl)-1,3,5-triazine-2,4-diyl]bis[(3-hydroxy-2,1-phenylene)oxy]]bispropanesulfonate involves its interaction with specific molecular targets. The compound’s triazine ring can interact with enzymes and proteins, altering their activity. The sulfonate groups enhance its solubility and facilitate its transport across cell membranes. The chlorophenyl group contributes to its binding affinity with target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Disodium 5,7-dinitro-8-oxidonaphthalene-2-sulphonate: Another sulfonate compound used as a colorant.
Disodium 2-amino-5-[(4-sulphonatophenyl)azo]benzenesulphonate: A similar compound with azo linkage used in dyes.
Disodium 4-hydroxy-3-[(4-sulphonatonaphthyl)azo]naphthalenesulphonate: Used in similar applications as a colorant.
Uniqueness
Disodium 3,3’-[[6-(4-chlorophenyl)-1,3,5-triazine-2,4-diyl]bis[(3-hydroxy-2,1-phenylene)oxy]]bispropanesulfonate is unique due to its triazine core, which imparts specific chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound .
Properties
CAS No. |
83803-41-2 |
|---|---|
Molecular Formula |
C27H24ClN3Na2O10S2 |
Molecular Weight |
696.1 g/mol |
IUPAC Name |
disodium;3-[2-[4-(4-chlorophenyl)-6-[2-hydroxy-6-(3-sulfonatopropoxy)phenyl]-1,3,5-triazin-2-yl]-3-hydroxyphenoxy]propane-1-sulfonate |
InChI |
InChI=1S/C27H26ClN3O10S2.2Na/c28-18-11-9-17(10-12-18)25-29-26(23-19(32)5-1-7-21(23)40-13-3-15-42(34,35)36)31-27(30-25)24-20(33)6-2-8-22(24)41-14-4-16-43(37,38)39;;/h1-2,5-12,32-33H,3-4,13-16H2,(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2 |
InChI Key |
AEDBRSGKPLSQJW-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C(=C1)OCCCS(=O)(=O)[O-])C2=NC(=NC(=N2)C3=CC=C(C=C3)Cl)C4=C(C=CC=C4OCCCS(=O)(=O)[O-])O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


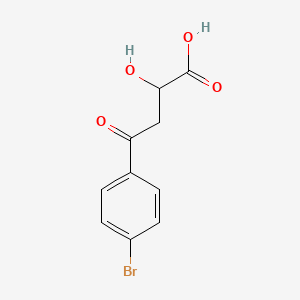
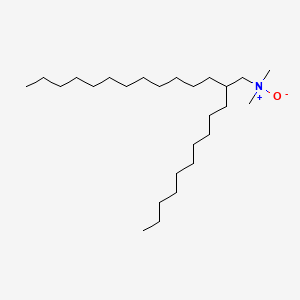



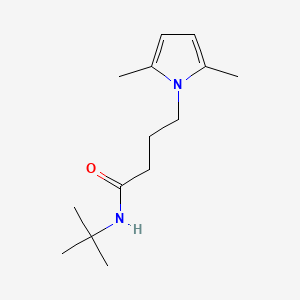
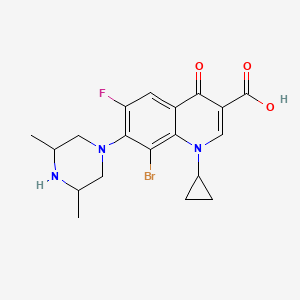
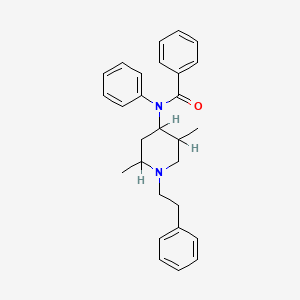

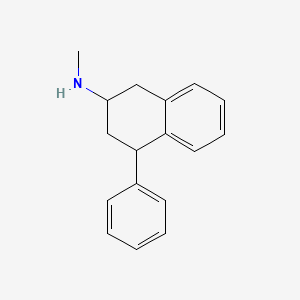

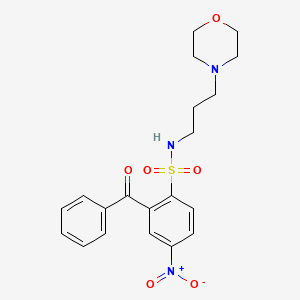
![2-[6-fluoro-3-(pyridazin-3-ylmethyl)-1H-inden-2-yl]-N-methyl-N-(114C)methylethanamine](/img/structure/B12725508.png)
